2-chloro-1H-benzo[d]imidazol-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1H-benzimidazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-7-10-5-3-1-2-4(9)6(5)11-7/h1-3H,9H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUXXSCNTHHSZJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC(=N2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar Investigations of 2 Chloro 1h Benzo D Imidazol 4 Amine Derivatives
Systematic Exploration of Substituent Effects on the Benzimidazole (B57391) Core
The biological activity of benzimidazole derivatives can be significantly modulated by the nature and position of substituents on the bicyclic core. For derivatives of 2-chloro-1H-benzo[d]imidazol-4-amine, systematic investigations have revealed the critical roles of the halogen at the C-2 position, the amine group at the C-4 position, and substitutions at the N-1 position of the imidazole (B134444) ring.
Influence of Halogen Position (e.g., Chlorine at C-2) and Type on Research Outcomes
The presence of a halogen atom, particularly chlorine, at the C-2 position of the benzimidazole ring is a key determinant of the chemical reactivity and biological activity of the resulting derivatives. The chlorine atom at this position acts as a good leaving group, facilitating nucleophilic substitution reactions to introduce a variety of functional groups. This reactivity is fundamental in the synthesis of diverse libraries of 2-substituted benzimidazoles for screening purposes.
While direct SAR studies on the effect of varying the halogen type (e.g., fluorine, bromine, iodine) specifically at the C-2 position of 4-aminobenzimidazole are not extensively detailed in the available literature, broader studies on benzimidazoles suggest that the nature of the halogen can influence factors such as lipophilicity and electronic properties, which in turn can affect cell permeability and target engagement. For instance, in a series of 2-amido-benzimidazole derivatives, a 6-chloro substituent was shown to impact activity against protein kinase CK1δ. derpharmachemica.com
Modulation of Activity by the Amine Group at C-4 (Position and Derivatization)
The primary amine group at the C-4 position of the benzimidazole core is a critical site for chemical modification and plays a significant role in the interaction of these molecules with their biological targets. Derivatization of this amine group can lead to profound changes in biological activity.
Research on related benzimidazole scaffolds highlights the importance of the amino group's position and its substitution. For example, in a series of N-[(4-piperidyl)methyl]-6-chlorobenzimidazole-4-carboxamides, the derivatization of a basic amino group was found to be a key element in their affinity for the 5-HT4 receptor. nih.gov Although this study does not directly involve this compound, it underscores the principle that modifications at an amino group on the benzo ring can significantly modulate receptor binding.
Systematic exploration of the C-4 amine through the introduction of various substituents, such as alkyl, aryl, or acyl groups, can influence the molecule's polarity, steric bulk, and hydrogen bonding capacity, thereby affecting its pharmacological profile. However, specific studies detailing a range of such derivatizations on the this compound scaffold are not prominently available in the reviewed literature.
Steric and Electronic Contributions of Peripheral Moieties
For example, in the context of 2-aminobenzimidazole-based kinase inhibitors, the introduction of bulky groups can either enhance or diminish activity depending on the topology of the kinase's active site. Similarly, the electronic properties of substituents can influence the pKa of the benzimidazole nitrogen atoms and the C-4 amino group, affecting their ionization state at physiological pH and their ability to participate in hydrogen bonding or electrostatic interactions.
Comparative SAR Studies of Positional Isomers and Analogs of this compound
The positional arrangement of substituents on the benzimidazole ring can have a dramatic effect on biological activity. Comparative studies of positional isomers, for instance, comparing 4-amino derivatives with 5-amino or 7-amino isomers, are essential for understanding the spatial requirements for target interaction.
Development of Rational Design Principles for Modulating Research Properties
Based on the collective SAR data from various benzimidazole series, several rational design principles can be extrapolated for the modulation of research properties of this compound derivatives.
A key strategy involves leveraging the C-2 chlorine as a synthetic handle to introduce a diverse range of functionalities. The choice of the incoming nucleophile can be guided by the desired properties of the final compound, such as targeting a specific enzyme or receptor.
Furthermore, the C-4 amino group can be functionalized to fine-tune the molecule's interaction with its biological target. For instance, introducing groups capable of forming specific hydrogen bonds or hydrophobic interactions can enhance binding affinity and selectivity.
N-1 substitution provides another avenue for optimization. The introduction of substituents that can occupy specific pockets in a binding site or improve the pharmacokinetic properties of the molecule is a common approach in drug design. For example, in the development of FMS-like tyrosine kinase 3 (FLT3) inhibitors, a rational design approach based on the optimization of benzimidazole analogues has been successfully employed. nih.govnih.gov
The following table outlines some general rational design considerations for modifying the this compound scaffold.
| Position of Modification | Design Strategy | Potential Outcome |
| C-2 | Nucleophilic substitution of chlorine | Introduction of diverse chemical moieties to explore new interactions with biological targets. |
| C-4 (Amine) | Acylation, alkylation, or arylation | Modulation of hydrogen bonding capacity, steric bulk, and polarity to optimize target binding. |
| N-1 | Introduction of alkyl or aryl groups | Improvement of pharmacokinetic properties and exploration of additional binding pockets. |
Computational and Theoretical Chemistry Applications
Molecular Docking Simulations for Ligand-Target Binding Prediction
No molecular docking studies specifically investigating 2-chloro-1H-benzo[d]imidazol-4-amine were identified. Consequently, information regarding its binding modes, key interacting residues, or predicted binding affinities and energies is not available.
Analysis of Binding Modes and Key Interacting Residues
Information not available.
Prediction of Binding Affinities and Energies
Information not available.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability
There are no molecular dynamics simulation studies in the reviewed literature that focus on this compound. Therefore, data on its ligand-protein complex dynamics, solvent effects, and structural fluctuations could not be sourced.
Ligand-Protein Complex Dynamics
Information not available.
Solvent Effects and Structural Fluctuations
Information not available.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Specific quantum chemical calculations, such as Density Functional Theory (DFT), to determine the electronic structure and reactivity parameters for this compound are not described in the available literature.
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions (Methodological Focus)
In the process of drug discovery and development, it is crucial to evaluate the pharmacokinetic properties of a potential drug candidate. In silico ADMET prediction models use computational methods to estimate these properties, reducing the time and cost associated with experimental assays. For this compound, a variety of computational tools and web servers (e.g., SwissADME, pkCSM) could be used to predict its ADMET profile based on its structure.
These predictive models are typically built on Quantitative Structure-Property Relationship (QSPR) algorithms. They analyze the molecule's physicochemical properties, such as molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and hydrogen bond donors/acceptors, to forecast its behavior in the body. Predictions would cover areas like gastrointestinal absorption, blood-brain barrier penetration, interaction with metabolic enzymes (like Cytochrome P450), and potential toxicities.
Metabolic stability is a critical parameter in drug design, as a compound that is metabolized too quickly will have a short duration of action. Computational tools can predict which parts of a molecule are most susceptible to metabolic transformation, typically by enzymes in the liver.
For this compound, software like MetaSite can predict the most probable sites of metabolism. The methodology involves docking the substrate into the active sites of various Cytochrome P450 (CYP) isoforms. The program then calculates the likelihood of reaction at each atom. This information is invaluable for lead optimization; if a predicted site of metabolism is a liability, medicinal chemists can modify that part of the molecule—for instance, by adding a fluorine atom—to block the metabolic pathway and enhance the compound's stability and half-life.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. To develop a QSAR model for analogs of this compound, one would first need a dataset of structurally similar compounds with experimentally measured biological activity (e.g., IC50 values against a specific target).
For each molecule in the series, a set of molecular descriptors would be calculated. These descriptors are numerical values that quantify various aspects of the molecule's structure, including physicochemical, electronic, and topological properties. Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to build an equation that correlates a selection of these descriptors with the observed activity. Once a statistically robust QSAR model is validated, it can be used to predict the activity of new, unsynthesized analogs of this compound, thereby prioritizing the synthesis of the most promising candidates.
Table 3: Examples of Molecular Descriptors Used in QSAR Modeling
| Descriptor Class | Specific Examples | Information Encoded |
|---|---|---|
| Electronic | HOMO/LUMO energies, Dipole moment | Electron distribution, reactivity |
| Physicochemical | LogP, Molar Refractivity (MR) | Lipophilicity, steric bulk |
| Topological | Wiener index, Kier & Hall connectivity indices | Molecular size, shape, and branching |
| 3D-Descriptors | Surface area, Volume | Three-dimensional conformation |
Derivatization and Scaffold Exploration for Advanced Research Applications
Synthesis and Characterization of Novel Derivatives of 2-Chloro-1H-benzo[d]imidazol-4-amine
While specific literature detailing the derivatization of this compound is limited, the chemical reactivity of the benzimidazole (B57391) core is well-documented. The principles of these reactions can be applied to this specific scaffold to generate novel derivatives. The primary sites for modification are the exocyclic amino group at position 4, the nitrogen atom at position 1 of the imidazole (B134444) ring, and the aromatic benzene (B151609) ring.
The primary amine at the 4-position is a key site for derivatization, allowing for the introduction of a wide array of functional groups through reactions like amidation and alkylation.
Amidation: The 4-amino group can be readily acylated by reacting it with carboxylic acids, acid chlorides, or acid anhydrides to form amide bonds. bohrium.com These reactions are often facilitated by coupling agents or conducted under basic conditions. nih.govresearchgate.net This modification is a common strategy to create benzimidazole-amide hybrids. For example, in a related synthesis, various 2-aminobenzimidazole (B67599) derivatives are reacted with different acyl chlorides to produce a series of amide compounds. researchgate.net A general approach involves stirring the amino-benzimidazole with a suitable acid chloride in a solvent like pyridine. derpharmachemica.com
A study on the synthesis of N-(1H-Benzo[d]imidazol-2-yl)thiazole-carboxamide derivatives illustrates a typical amidation procedure. Although the starting material is different, the principle remains the same: a carboxylic acid is activated with a coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as N,N-diisopropylethylamine (DIPEA), followed by the addition of the amino-benzimidazole to form the amide linkage. nih.gov
Alkylation: The 4-amino group can also undergo N-alkylation, though chemoselectivity can be a challenge due to the presence of the ring nitrogens. Direct alkylation with alkyl halides can lead to a mixture of products. Therefore, reductive amination is often a more controlled method, where the amine is first reacted with an aldehyde or ketone to form an imine, which is then reduced to the corresponding alkylated amine.
The following table summarizes representative amidation reactions on amino-benzimidazole scaffolds, demonstrating the versatility of this modification.
| Starting Amine | Reagent | Product | Reference |
| 4-(1H-benzo[d]imidazol-2-yl)aniline | Maleic anhydride | 4-(4-(1H-benzo[d]imidazol-2-yl)phenylamino)-4-oxobut-2-enoic acid | ijrpc.com |
| 1H-benzo[d]imidazol-2-amine | 2-(trifluoromethoxy)benzamido)thiazole-4-carboxylic acid / HBTU | N-(1H-Benzo[d]imidazol-2-yl)-2-(2-(trifluoromethoxy)benzamido)thiazole-4-carboxamide | nih.gov |
| Methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate | 2-(2-(trifluoromethoxy)benzamido)thiazole-4-carboxylic acid / HBTU | Methyl 2-(2-(2-(trifluoromethoxy)benzamido)-thiazole-4-carboxamido)-1H-benzo[d]imidazole-5-carboxylate | nih.gov |
This table presents examples of amidation on various amino-benzimidazole cores to illustrate the synthetic principle.
The nitrogen at the 1-position of the benzimidazole ring is nucleophilic and can be readily alkylated or arylated. This modification is crucial as it can significantly influence the molecule's steric and electronic properties, as well as its solubility and biological interactions.
N-Alkylation: The most common method for N-alkylation involves treating the benzimidazole with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base. researchgate.netresearchgate.net The base, such as potassium carbonate or sodium hydride, deprotonates the N-H group, increasing its nucleophilicity and facilitating the reaction with the electrophilic alkyl halide. connectjournals.com For instance, 1H-Benzo[d]imidazol-2-amine can be reacted with various benzyl halides to yield 1-benzyl-1H-benzo[d]imidazol-2-amines. connectjournals.com
In a relevant example, 1-Methyl-6-chloro-1H-benzo[d]imidazole was synthesized from 5-chloro-N1-methylbenzene-1,2-diamine, demonstrating the formation of an N-alkylated benzimidazole ring. nih.gov While this example involves cyclization to form the substituted ring, direct alkylation of a pre-formed benzimidazole is a standard and widely used procedure. researchgate.net
The table below provides examples of N-alkylation on the benzimidazole ring system.
| Starting Benzimidazole | Alkylating Agent | Base | Product | Reference |
| 1H-Benzo[d]imidazol-2-amine | Substituted benzyl halides | - | 1-Benzyl-1H-benzo[d]imidazol-2-amines | connectjournals.com |
| 7-chloro-1,5-benzodiazepine-2,4-dione | Methyl iodide | K₂CO₃ / TBAB | 7-chloro-1,5-dimethyl-1,5-benzodiazepine-2,4-dione | researchgate.net |
| 7-chloro-1,5-benzodiazepine-2,4-dione | Benzyl bromide | K₂CO₃ / TBAB | 1,5-dibenzyl-7-chloro-1,5-benzodiazepine-2,4-dione | researchgate.net |
This table includes examples from related benzimidazole and benzodiazepine (B76468) systems to illustrate N-alkylation reactions.
Further functionalization of the benzimidazole core can be achieved by introducing substituents onto the benzene ring. Direct electrophilic aromatic substitution on the benzimidazole ring can be complex due to the presence of the fused imidazole ring, which can be either activating or deactivating and can direct substituents to various positions.
Alternatively, substituted benzimidazoles are often synthesized from appropriately substituted precursors. For example, the synthesis of 1-Methyl-6-chloro-1H-benzo[d]imidazole starts with 4-Chloro-2-fluoro-1-nitro-benzene. nih.gov This precursor is first reacted with methylamine (B109427) to replace the fluorine, followed by reduction of the nitro group to an amine, and subsequent cyclization to form the final substituted benzimidazole. This approach allows for precise control over the position and nature of the substituents on the benzene ring. nih.gov
Design and Synthesis of Hybrid Molecules Incorporating the 2-Chloro-1H-benzo[d]imidazole Moiety
Molecular hybridization involves combining two or more pharmacophores into a single molecule to create a new chemical entity with potentially enhanced activity or a modified biological profile. The this compound scaffold is an excellent candidate for inclusion in such hybrid structures.
Thiadiazoles are a class of five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms, known for a wide range of biological activities. Creating hybrids that conjugate a benzimidazole with a thiadiazole ring can lead to novel compounds with interesting pharmacological properties.
A common synthetic route to link these two heterocycles involves using a bifunctional linker. For instance, a 2-mercaptobenzimidazole (B194830) can be reacted with a halo-acetylated intermediate which is then cyclized to form a thiadiazole ring. In a related synthesis, 2-((5-amino-1,3,4-thiadiazol-2-yl) thio)-N-(benzo[d]thiazol-2-yl) acetamide (B32628) was prepared by reacting N-(benzo[d]thiazol-2-yl)-2-chloroacetamide with 5-amino-1,3,4-thiadiazole-2-thiol, showcasing the formation of a thioether linkage to connect the two heterocyclic systems via an acetamide bridge. Although this example uses a benzothiazole, a similar strategy could be applied to an appropriately functionalized this compound.
As discussed in section 6.1.1, the formation of an amide bond is a straightforward and effective method for creating hybrid molecules. This strategy connects the benzimidazole core to another molecular fragment through a stable amide linker. nih.gov The synthesis of 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides serves as an excellent example of this approach. nih.gov In this multi-step synthesis, 2-mercaptobenzimidazole is linked to p-amino benzoic acid via a chloroacetamido group. The resulting carboxylic acid is then converted to an acid chloride and reacted with various substituted anilines to produce a library of benzimidazole-amide hybrids. nih.gov
This synthetic design highlights the modularity of the approach, allowing for the introduction of diverse substituents to explore structure-activity relationships. The characterization of such hybrids typically involves spectroscopic methods like IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm the structure. nih.govorientjchem.org For example, the presence of the amide bond is confirmed by characteristic stretching bands in the IR spectrum (around 1635-1692 cm⁻¹) and a singlet signal for the -CONH proton in the ¹H-NMR spectrum (around 7.93–8.01 ppm). nih.gov
The following table lists the full chemical names of the compounds mentioned in this article.
| Abbreviation/Common Name | Full Chemical Name |
| HBTU | 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate |
| DIPEA | N,N-diisopropylethylamine |
| TBAB | Tetrabutylammonium bromide |
| This compound | This compound |
| 4-(1H-benzo[d]imidazol-2-yl)aniline | 4-(1H-benzo[d]imidazol-2-yl)aniline |
| 1H-benzo[d]imidazol-2-amine | 1H-benzo[d]imidazol-2-amine |
| 1-Methyl-6-chloro-1H-benzo[d]imidazole | 1-Methyl-6-chloro-1H-benzo[d]imidazole |
| N-(benzo[d]thiazol-2-yl)-2-chloroacetamide | N-(benzo[d]thiazol-2-yl)-2-chloroacetamide |
| 5-amino-1,3,4-thiadiazole-2-thiol | 5-amino-1,3,4-thiadiazole-2-thiol |
| 2-mercaptobenzimidazole | 1H-benzo[d]imidazole-2-thiol |
Benzimidazole-Quinoline Conjugates
The fusion of benzimidazole and quinoline (B57606) rings has yielded hybrid molecules with significant therapeutic potential, demonstrating a broad spectrum of pharmacological activities including antimicrobial, anticancer, and anti-inflammatory properties. nih.govkoreascience.krrsc.org The synthesis of benzimidazole-quinoline conjugates often involves the reaction of a substituted benzimidazole with a quinoline precursor.
A plausible synthetic strategy for conjugating the this compound scaffold with a quinoline moiety could involve a multi-step process. Initially, the 4-amino group of the benzimidazole could be acylated, followed by N-alkylation of the imidazole nitrogen. This intermediate could then undergo a quaternization reaction with a halogenated quinoline derivative to form the final hybrid salt. nih.gov Alternatively, a one-pot synthesis could be employed, reacting the aminobenzimidazole with a quinoline derivative under specific conditions to yield the desired conjugate.
Table 1: Selected Benzimidazole-Quinoline Conjugates and their Reported Biological Activities
| Compound ID | Modification | Biological Activity | Reference |
| QIBS Salt (11h) | Hybrid quinoline-benzimidazole salt | Excellent quasi-nonselective anticancer activity | ksu.edu.sa |
| QIBC Cycloadduct (8h) | Hybrid quinoline-benzimidazole cycloadduct | Excellent selective activity against breast cancer and leukemia cell lines | ksu.edu.sa |
| Compound 3c, 3d, 3ac, 3ad | General Benzimidazole-quinoline derivatives | Strong antibacterial activity | nih.gov |
| Compound 3ab | General Benzimidazole-quinoline derivative | Powerful antifungal agent | nih.gov |
Benzimidazole-Thiazole Carboxamide Systems
Benzimidazole-thiazole carboxamide systems represent another class of derivatives with significant biological interest. The synthesis of these hybrids can be achieved through the coupling of a substituted benzimidazole with a thiazole (B1198619) carboxylic acid derivative. For instance, 2-benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives have been synthesized by reacting a substituted 2-aminobenzimidazole with a 2-benzamidothiazole-4-carboxylic acid in the presence of a coupling agent like HBTU. nih.gov
Adapting this to the this compound scaffold, the 4-amino group could be reacted with a pre-formed thiazole-4-carboxylic acid derivative to form the amide bond. The 2-chloro position could be retained or further modified to modulate the biological activity of the final compound. These hybrid molecules have been investigated for their potential as kinase inhibitors. nih.gov
Table 2: Representative Benzimidazole-Thiazole Carboxamide Systems
| Compound Class | Synthetic Approach | Potential Application | Reference |
| 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamides | Coupling of 2-aminobenzimidazole with thiazole-4-carboxylic acid | Kinase inhibition (e.g., CK1δ/ε) | nih.govnih.gov |
| Thiazole-derived Carboxamides | Nucleophilic substitution of 2-aminothiazoles with acid chlorides | Antimicrobial agents | ksu.edu.sa |
Benzimidazole-Pyrimidine Derivatives
The combination of benzimidazole and pyrimidine (B1678525) moieties has led to the development of compounds with a range of biological activities, including their use as selective enzyme inhibitors. researchgate.net The synthesis of benzimidazole-pyrimidine derivatives can be accomplished through various routes. One approach involves the reaction of a 2-aminobenzimidazole with a substituted chalcone (B49325) under microwave irradiation in the presence of a catalytic amount of piperidine. researchgate.net This leads to the formation of 2,4-diphenylbenzo researchgate.netnih.govimidazo[1,2-a]pyrimidine derivatives.
For the this compound scaffold, the 4-amino group could potentially be transformed into a guanidine, which can then be cyclized with appropriate reagents to form the pyrimidine ring. Alternatively, the amino group can be used as a nucleophile to react with a pre-functionalized pyrimidine ring.
Table 3: Examples of Benzimidazole-Pyrimidine Derivatives and their Applications
| Derivative Class | Synthetic Method | Biological Target/Application | Reference |
| 2,4-Diphenylbenzo researchgate.netnih.govimidazo[1,2-a]pyrimidines | Reaction of 2-aminobenzimidazole with chalcones | Selective Cyclooxygenase-2 (COX-2) inhibitors | researchgate.net |
| Pyrimidine-fused benzimidazole-4,7-diones | Combinatorial cyclocondensation and oxidation | Anticancer, antimalarial, antitumor, antiproliferative, and cytotoxic properties | researchgate.net |
Organometallic Conjugates (e.g., Ferrocene-Benzimidazole Hybrids)
The incorporation of organometallic moieties, such as ferrocene, into benzimidazole scaffolds has opened up new avenues for the development of therapeutic agents with novel mechanisms of action. nih.gov Ferrocene-benzimidazole hybrids have demonstrated promising anticancer, antimalarial, and antimicrobial activities. nih.govnih.gov
The synthesis of these conjugates can be achieved by reacting a ferrocene-containing electrophile with a nucleophilic site on the benzimidazole ring. For instance, ferrocenecarboxaldehyde can be condensed with a 1,2-diaminobenzene derivative to form a 2-ferrocenyl-benzimidazole. nih.gov In the case of this compound, the 4-amino group could be derivatized with a ferrocene-containing acyl chloride or aldehyde. Additionally, the chloro group at the 2-position could be displaced by a ferrocenyl-containing nucleophile.
Table 4: Ferrocene-Benzimidazole Hybrids and their Bioactivities
| Hybrid Type | Synthetic Strategy | Biological Activity | Reference |
| 2-Ferrocenyl-benzimidazoles | Condensation of ferrocenecarboxaldehyde with o-phenylenediamines | Anticancer, antimalarial, antimicrobial, antifungal | nih.gov |
| Ferrocenyl aminoquinoline-benzimidazole hybrids | Multi-step synthesis involving coupling of ferrocene, quinoline, and benzimidazole moieties | Antiplasmodial, antimycobacterial | nih.gov |
| N-alkylated ferrocenyl benzimidazole conjugates | N-alkylation of benzimidazole with a ferrocene-containing linker | Anti-Toxoplasma gondii activity | nih.gov |
Benzimidazole-1,2,3-Triazole Hybrids
The "click" chemistry approach, specifically the copper(I)-catalyzed azide-alkyne cycloaddition, has been widely utilized to synthesize benzimidazole-1,2,3-triazole hybrids. nih.govresearchgate.net These conjugates have shown a remarkable range of biological activities, including antimicrobial, antiviral, and anticancer properties. researchgate.netmdpi.com
Starting with this compound, the 4-amino group could be converted to an azide (B81097), which can then be reacted with a terminal alkyne to form the 1,2,3-triazole ring. Alternatively, an alkyne functionality could be introduced at the 4-position, followed by reaction with an azide. The 2-chloro group provides an additional site for modification, allowing for the creation of a diverse library of hybrid molecules. The presence of substituents like fluorine or chlorine on the benzimidazole ring has been shown to significantly increase the antifungal activity of these hybrids. nih.gov
Table 5: Benzimidazole-1,2,3-Triazole Hybrids and their Biological Significance
| Hybrid Class | Synthetic Method | Key Findings | Reference |
| Bis-1,4-disubstituted-1,2,3-triazoles conjugated with 2-mercapto-benzimidazole | Click cycloaddition (CuAAC) reaction | Potent and selective cytotoxicity against breast and lung cancer cell lines | nih.gov |
| Benzimidazole-1,2,3-triazole-indoline derivatives | Click reaction between N-propargylated benzimidazoles and azido-indolinones | Stronger inhibitory effect against E. coli | chemicalprobes.org |
| 2-((5-(4-(5-substituted-1H-benzimidazol-2-yl)phenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)-1-(substitutedphenyl)ethan-1-one derivatives | Multi-step synthesis involving formation of a 1,2,4-triazole (B32235) ring | Good antifungal profile against Candida species |
Development of Chemical Probes and Molecular Tools for Biological Research
The versatile chemistry of the benzimidazole scaffold makes it an excellent platform for the development of chemical probes and molecular tools to investigate biological processes. These probes are designed to interact with specific biological targets, allowing for their visualization, quantification, and functional characterization.
Derivatives of this compound can be functionalized with reporter groups such as fluorophores, biotin, or photoaffinity labels to create chemical probes. For example, the 4-amino group can be used as a handle to attach a fluorescent dye, enabling the tracking of the molecule's distribution and localization within cells. The 2-chloro position can be exploited to introduce a reactive group for covalent labeling of target proteins.
The development of such probes is crucial for target identification and validation in drug discovery. By understanding how these molecules interact with their biological targets, researchers can design more potent and selective therapeutic agents. The Chemical Probes Portal provides a valuable resource for the selection and application of high-quality chemical probes in biomedical research.
Future Research Directions and Emerging Paradigms in the Study of 2 Chloro 1h Benzo D Imidazol 4 Amine
Exploration of Novel Molecular Targets and Biological Pathways
The benzimidazole (B57391) core is a versatile binder, with derivatives known to target a multitude of proteins involved in critical cellular processes. nih.govnih.govresearchgate.netrsc.orgnih.govijpsjournal.comnih.govresearchgate.netnih.govrsc.orgmdpi.com A primary future direction for 2-chloro-1H-benzo[d]imidazol-4-amine is the systematic exploration of its potential molecular targets, moving beyond traditional screening.
Protein Kinases: A significant number of benzimidazole derivatives have been developed as protein kinase inhibitors. nih.govresearchgate.netnih.govrsc.org These enzymes play a crucial role in cellular signaling, and their dysregulation is a hallmark of cancer. nih.govnih.gov Future research should involve screening this compound against a broad panel of kinases, including but not limited to:
Receptor Tyrosine Kinases (RTKs): Such as EGFR and HER2, which are well-established targets in breast and other cancers. nih.govijpsjournal.comnih.gov
Cyclin-Dependent Kinases (CDKs): To investigate potential cell cycle inhibitory effects. researchgate.netnih.gov
Aurora Kinases: Which are involved in mitotic progression. researchgate.netrsc.org
Epigenetic Targets: Emerging research has highlighted the role of benzimidazoles in modulating epigenetic machinery. rsc.org This opens up a new avenue for this compound to be investigated as an inhibitor of:
Histone Deacetylases (HDACs): Which are key regulators of gene expression. rsc.org
Histone Methyltransferases (HMTs): Another class of enzymes involved in epigenetic regulation. rsc.org
Other Potential Targets: The structural features of this compound also suggest potential interactions with other enzyme families, such as topoisomerases and poly (ADP-ribose) polymerase (PARP), which are known targets for other benzimidazole derivatives. researchgate.netnih.gov
A comprehensive understanding of the biological pathways modulated by this compound will be crucial. High-throughput screening in various cancer cell lines, followed by mechanistic studies, will help to elucidate its specific mode of action and identify novel therapeutic opportunities. nih.gov
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design-synthesize-test cycle. For this compound, these computational tools can be leveraged in several ways.
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed for a series of analogs of this compound to correlate their structural features with their biological activity. chalcogen.ropnrjournal.comnih.govresearchgate.netjuniperpublishers.com This will enable the prediction of the activity of novel, unsynthesized derivatives, thereby guiding the synthetic efforts towards more potent and selective compounds.
Deep Learning for De Novo Design: Generative deep learning models can be trained on existing libraries of benzimidazole derivatives to design novel molecules with desired properties. nih.gov By providing the model with the this compound scaffold as a starting point, it can generate new structures with optimized activity against specific targets. researchgate.net
Predictive Modeling of Pharmacokinetics and Toxicity: AI and ML algorithms can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound and its derivatives. This will help in the early identification of compounds with favorable drug-like properties, reducing the attrition rate in later stages of drug development.
The integration of these in silico approaches will not only accelerate the discovery of new drug candidates based on the this compound scaffold but also provide deeper insights into the structural requirements for their biological activity.
Advanced Spectroscopic Techniques for High-Resolution Interaction Analysis
A detailed understanding of how this compound interacts with its biological targets at the atomic level is crucial for rational drug design. Advanced spectroscopic techniques are indispensable for obtaining such high-resolution information.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying protein-ligand interactions in solution. nih.govnih.govnumberanalytics.comresearchgate.netspringernature.com Techniques such as chemical shift perturbation (CSP), saturation transfer difference (STD) NMR, and Water-LOGSY can be employed to:
Confirm the binding of this compound to its target protein. nih.govnumberanalytics.com
Identify the specific amino acid residues in the binding pocket that are in close contact with the ligand. nih.gov
Determine the binding affinity and kinetics of the interaction. nih.gov
X-ray Crystallography: Obtaining a co-crystal structure of this compound bound to its target protein will provide a static, high-resolution snapshot of the binding mode. This information is invaluable for understanding the key interactions that contribute to binding and for guiding the structure-based design of more potent inhibitors. mdpi.com
These high-resolution structural studies will provide a detailed roadmap for the optimization of this compound, enabling the design of next-generation inhibitors with improved potency and selectivity.
Development of Photoactivatable or Spatially Controlled Probes
Photoactivatable probes are powerful tools for studying biological processes with high spatiotemporal control. nih.govresearchgate.netresearchgate.net The development of photoactivatable derivatives of this compound could open up new avenues for research.
Photocaged Inhibitors: By chemically modifying this compound with a photolabile protecting group, its biological activity can be temporarily "caged" or inactivated. researchgate.net Upon irradiation with light of a specific wavelength, the protecting group is cleaved, releasing the active inhibitor at a precise time and location within a biological system. This would allow for the acute perturbation of its target's function, providing deeper insights into its role in cellular signaling. nih.govresearchgate.net
Photoaffinity Labeling Probes: The incorporation of a photoreactive group, such as a phenyl azide (B81097) or a diazirine, into the structure of this compound would create a photoaffinity labeling probe. nih.govsemanticscholar.orgmdpi.comresearchgate.netnih.gov Upon binding to its target, the probe can be activated by light to form a covalent bond with the protein. This allows for the irreversible labeling and subsequent identification of the target protein, which is particularly useful for target deconvolution studies. nih.gov
The development of such probes will not only facilitate the study of the mechanism of action of this compound but also aid in the identification of its direct and indirect cellular targets.
Application in Fragment-Based Drug Discovery and Target Validation
Fragment-based drug discovery (FBDD) is a powerful approach for the identification of lead compounds, starting from small, low-molecular-weight fragments that bind to the target protein with high ligand efficiency. nih.govstanford.edu The this compound scaffold is well-suited for this approach.
Fragment Library Scaffolding: Due to its relatively small size and drug-like properties, this compound can serve as a core scaffold for the construction of a fragment library. nih.gov By systematically adding different substituents at various positions of the benzimidazole ring, a diverse library of fragments can be generated for screening against a wide range of biological targets.
Target Validation and Deconvolution: If this compound is identified as a hit in a fragment screen, it can be used as a starting point for the development of more potent and selective inhibitors. Furthermore, the identification of the target of this fragment can be a crucial step in validating the role of that target in a particular disease. Chemical proteomics approaches can be employed for the deconvolution of the target of this bioactive fragment. researchgate.neteuropeanreview.orgnih.govresearchgate.netcreative-proteomics.com
Q & A
Q. What are the established synthetic routes for 2-chloro-1H-benzo[d]imidazol-4-amine, and what are their key limitations?
The synthesis typically involves cyclization of 1,2-diamines with α-halo ketones or aldehydes under acidic conditions (e.g., ZnCl₂ catalysis) to form the imidazole core. A multistep approach reported in antimalarial studies involves benzylation of 2-chloro-1H-benzo[d]imidazole followed by amination (e.g., reaction with piperidin-4-amine derivatives at 170°C for 6–12 hours) . Key limitations include low yields due to competing side reactions (e.g., over-alkylation) and purification challenges caused by polar intermediates.
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
Q. How does the chloro-substituent influence the compound’s reactivity in nucleophilic substitution reactions?
The electron-withdrawing chloro group at the 2-position activates the imidazole ring for nucleophilic attack at adjacent positions. For example, amines or thiols can displace the chlorine under mild basic conditions (e.g., K₂CO₃ in acetone) to form derivatives like 2-amino-1H-benzo[d]imidazol-4-amine . Steric hindrance from the benzo-fused ring may slow reactions compared to non-fused imidazoles.
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?
Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) accurately models the compound’s HOMO-LUMO gaps, electrostatic potential surfaces, and charge distribution. For example, exact-exchange terms in functionals improve predictions of ionization potentials and electron affinities, critical for understanding redox behavior in catalytic or biological systems . Basis sets like 6-31G* are recommended for balancing accuracy and computational cost.
Q. What strategies resolve contradictions in biological activity data across different studies?
Discrepancies often arise from impurities (e.g., unreacted intermediates) or isomerization during synthesis. Rigorous analytical validation (e.g., HPLC purity >98% ) and controlled bioassays (e.g., dose-response curves with standardized cell lines) are essential. For instance, derivatives with subtle structural changes (e.g., 2-chloro vs. 2-methyl substitutions) show divergent enzyme inhibition profiles , emphasizing the need for precise structural confirmation.
Q. How can reaction conditions be optimized to suppress byproducts during functionalization of the amine group?
Byproducts like N-oxides or dimerized species can be minimized by:
- Solvent choice : Polar aprotic solvents (e.g., DMF) stabilize intermediates without promoting oxidation.
- Temperature control : Low temperatures (0–5°C) reduce thermal decomposition during electrophilic substitutions.
- Catalyst screening : Lewis acids (e.g., ZnCl₂) improve regioselectivity in alkylation reactions .
Methodological Challenges
Q. What experimental protocols ensure reproducibility in crystallizing this compound for X-ray analysis?
- Crystallization : Use slow evaporation from a 1:1 DCM/hexane mixture to grow single crystals.
- Data collection : Employ high-resolution detectors (e.g., CCD-based) with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : Use SHELXL for anisotropic displacement parameters and ORTEP-3 for visualizing thermal ellipsoids .
Q. How do researchers address discrepancies between computational predictions and experimental spectroscopic data?
- Basis set validation : Compare results from 6-31G* vs. def2-TZVP basis sets to identify systematic errors.
- Solvent effects : Include implicit solvent models (e.g., PCM) in DFT calculations to match experimental NMR chemical shifts .
- Dynamic effects : Account for conformational flexibility using molecular dynamics simulations.
Biological and Material Science Applications
Q. What mechanistic insights justify the compound’s use in antimalarial drug discovery?
Derivatives of this compound inhibit hemozoin formation in Plasmodium species by coordinating with heme’s Fe³⁺ center, as demonstrated in structure-activity relationship (SAR) studies . The chloro group enhances lipophilicity, improving membrane permeability in in vitro assays.
Q. How can the compound’s electronic properties be tailored for material science applications?
Introducing electron-donating groups (e.g., -OCH₃) at the 4-position modulates the HOMO-LUMO gap, making it suitable for organic semiconductors. Cyclic voltammetry studies reveal reversible redox behavior, suggesting utility in electrochemical sensors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
